molecular formula C14H13NO3 B2607654 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid CAS No. 74270-65-8

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2607654
CAS No.: 74270-65-8
M. Wt: 243.262
InChI Key: GXSVJHDXYPOFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position, a 3-methylphenyl group at the 1-position, and a carboxylic acid group at the 3-position. The presence of a keto group at the 4-position further defines its structure. Compounds of this nature are often studied for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to form the desired pyridinecarboxylic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyridinecarboxylic acids.

Scientific Research Applications

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the keto and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone Derivatives: These compounds share a similar pyridine core but differ in the substitution pattern.

    Pyrimidine Derivatives: These compounds have a similar heterocyclic structure but contain two nitrogen atoms in the ring.

    Quinolone Derivatives: These compounds have a fused bicyclic structure with a pyridine ring.

Uniqueness

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylphenyl group and a carboxylic acid group on the pyridine ring differentiates it from other similar compounds, making it a valuable compound for research and development.

Biological Activity

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid, also known by its CAS number 74270-65-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, antifungal, and other pharmacological properties, supported by data tables and relevant research findings.

  • Molecular Formula : C14H13NO3
  • Molecular Weight : 243.26 g/mol
  • Structure : The compound features a pyridine ring substituted with a methyl group and a phenyl group, contributing to its unique biological properties.

Antibacterial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial cell walls and inhibit growth.

Table 1: Antibacterial Activity of Related Pyridine Derivatives

Compound NameMIC (µg/mL)Active Against
This compoundTBDStaphylococcus aureus, E. coli
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
Compound C16.69Candida albicans

Note: MIC = Minimum Inhibitory Concentration

In studies involving bacteria such as Staphylococcus aureus and Escherichia coli, the compound demonstrated promising antibacterial effects, comparable to known antibiotics .

Antifungal Activity

The compound also shows antifungal properties, which are crucial for treating infections caused by fungi. The structure's ability to penetrate fungal cell walls contributes to its efficacy.

Table 2: Antifungal Activity of Pyridine Derivatives

Compound NameMIC (µg/mL)Active Against
This compoundTBDCandida albicans
Compound D0.039Fusarium oxysporum

These findings suggest that the compound may be effective against common fungal pathogens .

The proposed mechanism of action for the antibacterial activity of this class of compounds involves the inhibition of cell wall synthesis, leading to bacterial cell lysis and death. This is similar to the action observed in beta-lactam antibiotics .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antibacterial Properties :
    • A comparative study evaluated various pyridine derivatives against multiple bacterial strains.
    • Results indicated that modifications in the chemical structure significantly affected antibacterial potency, with some derivatives exhibiting MIC values as low as 0.0048 µg/mL against Bacillus mycoides.
  • Antifungal Efficacy Assessment :
    • Another study focused on antifungal activities where derivatives were tested against Candida albicans.
    • Results showed varying degrees of effectiveness, suggesting that structural modifications can enhance antifungal activity.

Properties

IUPAC Name

6-methyl-1-(3-methylphenyl)-4-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-4-3-5-11(6-9)15-8-12(14(17)18)13(16)7-10(15)2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSVJHDXYPOFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=O)C=C2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.